molecular formula C9H11ClFNO3 B6592501 2-Fluoro-L-tyrosine hydrochloride CAS No. 2097073-16-8

2-Fluoro-L-tyrosine hydrochloride

Cat. No.: B6592501
CAS No.: 2097073-16-8
M. Wt: 235.64 g/mol
InChI Key: MVBVOABWDNQILK-QRPNPIFTSA-N
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Description

2-Fluoro-L-tyrosine hydrochloride is a fluorinated aromatic amino acid that serves as a key building block in biomedical research. Its primary research value lies in the development of positron emission tomography (PET) radiotracers for oncology and neurology. The fluorine-18 labeled analog, 2-[18F]fluoro-L-tyrosine, has been investigated as a tracer for imaging protein synthesis rates and for tumor delineation, particularly in brain tumors . Studies in awake rats have shown that no-carrier-added 2-[18F]fluoro-L-tyrosine exhibits fast and extensive incorporation into proteins, confirming its potential for assessing the rate of protein synthesis in vivo using PET . The compound is metabolized via the tyrosine pathway and, unlike other analogs, demonstrates limited metabolism through other pathways, simplifying the interpretation of imaging data . Researchers also utilize this compound and its protected derivatives, such as N-Fmoc-2-fluoro-L-tyrosine, as precursors in the enantioselective synthesis of more complex radiopharmaceuticals . When handling this product, consult the Safety Data Sheet. The compound has a molecular formula of C9H11ClFNO3 and a molecular weight of 235.64 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBVOABWDNQILK-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)F)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-L-tyrosine hydrochloride typically involves the fluorination of L-tyrosine. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using tyrosine phenol-lyase from Citrobacter freundii. This method offers high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-L-tyrosine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Mushroom tyrosinase in the presence of oxygen.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed:

    Oxidation: 6-Fluoro-L-dopa.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

PET Imaging in Tumor Diagnosis

2-Fluoro-L-tyrosine hydrochloride is primarily recognized for its application as a radiotracer in PET imaging. Specifically, the fluorinated compound O-(2-[^18F]fluoroethyl)-L-tyrosine (commonly referred to as ^18F-FET) has been extensively studied for its efficacy in diagnosing brain tumors. Research indicates that ^18F-FET exhibits superior specificity compared to traditional tracers like ^18F-FDG (fluorodeoxyglucose), particularly due to its minimal uptake in inflammatory tissues .

Key Findings:

  • Specificity : ^18F-FET shows no uptake in inflammatory cells, which enhances its accuracy in tumor detection .
  • Clinical Utility : Studies have demonstrated that ^18F-FET PET imaging can delineate tumor masses more effectively than MRI, particularly in cases of gliomas . It has also proven valuable in differentiating between tumor recurrences and post-treatment changes.

Synthetic Routes

The synthesis of this compound and its derivatives involves several methodologies that focus on creating stable and effective radiotracers. Recent advancements have introduced novel synthetic approaches using microreactor technology, which allows for rapid and efficient production of ^18F-FET .

Synthesis Overview:

  • Starting Materials : The process often utilizes chiral precursors derived from L-tyrosine.
  • Reaction Conditions : The synthesis typically requires controlled environments to manage radioactivity and ensure safety during handling .

Efficacy Against Other Tracers

Comparative studies highlight the advantages of ^18F-FET over other amino acid tracers such as L-[methyl-^11C]methionine and ^18F-FDG. For instance, while both ^18F-FDG and L-[methyl-^11C]methionine may accumulate in inflammatory conditions, ^18F-FET maintains a clearer distinction between malignant and benign lesions .

TracerUptake in TumorsUptake in InflammationSpecificity
^18F-FDGHighHighModerate
L-[methyl-^11C]methionineHighModerateLow
^18F-FETVery HighNoneHigh

Clinical Applications

Several case studies have documented the successful application of ^18F-FET in clinical settings:

  • A study involving patients with suspected gliomas showed that ^18F-FET PET provided critical information that influenced treatment decisions, demonstrating high predictive value when combined with MRI findings .
  • Another case highlighted the tracer's utility in distinguishing between recurrent tumors and treatment-related changes, underscoring its role in personalized medicine approaches.

Mechanism of Action

The mechanism of action of 2-Fluoro-L-tyrosine hydrochloride involves its incorporation into proteins and enzymes, where it can affect their structure and function. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity with molecular targets such as superoxide dismutase . This can lead to alterations in enzymatic activity and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Tyrosine

  • Molecular Formula: C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Key Differences: Lacks fluorine and hydrochloride groups. Serves as a natural precursor for neurotransmitters and hormones (e.g., dopamine, thyroxine). Used as a standard in spectrophotometric assays for amino acid quantification (absorbance at 275 nm) .
  • Applications : Fundamental in metabolic studies, unlike 2-fluoro-L-tyrosine hydrochloride, which is specialized for PET imaging and synthetic biology .

3-Acetyl-L-tyrosine Hydrochloride

  • Molecular Formula: C₁₁H₁₃NO₄·HCl
  • Molecular Weight : 259.68 g/mol
  • Key Differences :
    • Contains an acetyl group at the 3-position of the tyrosine backbone, altering solubility and metabolic stability.
    • Primarily used as a protected derivative in peptide synthesis to prevent unwanted side reactions .

2-Chloro-4-fluoroaniline Hydrochloride

  • Molecular Formula : C₆H₅Cl₂FN
  • Molecular Weight : 186.02 g/mol
  • Key Differences :
    • Aniline derivative with halogen substitutions, structurally distinct from tyrosine analogs.
    • Synthesized via acid hydrolysis of nitrones and thionyl chloride, yielding a green solid with 38.5% efficiency .
  • Applications : Functions as an intermediate in organic synthesis, contrasting with 2-fluoro-L-tyrosine’s role in biomedical imaging .

L-(2-¹⁸F)Fluorotyrosine (F-Tyr)

  • Molecular Formula: C₉H₁₀F¹⁸FNO₃ (radiolabeled form)
  • Key Differences :
    • Radiolabeled analog used explicitly in PET studies.
    • Demonstrates 27% higher accumulation in brain tumors compared to healthy tissue, with transport rates doubling in malignant cells .
  • Applications: Shares diagnostic utility with this compound but requires specialized radiopharmaceutical handling .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Research Findings References
2-Fluoro-L-tyrosine HCl C₉H₁₁ClFNO₃ 235.64 PET imaging, yeast breeding Increased transport in brain tumors; used to breed high tyrosol-producing yeasts
L-Tyrosine C₉H₁₁NO₃ 181.19 Biochemical assays Standard in spectrophotometric quantification (275 nm absorbance)
3-Acetyl-L-tyrosine HCl C₁₁H₁₃NO₄·HCl 259.68 Peptide synthesis Enhances stability in synthetic pathways
2-Chloro-4-fluoroaniline HCl C₆H₅Cl₂FN 186.02 Organic synthesis intermediate Prepared via acid hydrolysis (38.5% yield)
L-(2-¹⁸F)Fluorotyrosine C₉H₁₀F¹⁸FNO₃ N/A (radioactive) Tumor diagnostics 2-fold higher transport rates in tumors vs. normal tissue

Biological Activity

2-Fluoro-L-tyrosine hydrochloride is a fluorinated analogue of the amino acid tyrosine, which has garnered attention for its potential applications in biomedical research, particularly in the field of positron emission tomography (PET) imaging. This compound is notable for its ability to participate in protein synthesis and its unique metabolic pathways. This article explores the biological activity of this compound, focusing on its incorporation into proteins, metabolic behavior, and implications for clinical applications.

This compound is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC9H10ClFNO2
Molecular Weight203.63 g/mol
CAS Number2097073-16-8
SolubilitySoluble in water

Metabolism and Incorporation into Proteins

Research indicates that 2-Fluoro-L-tyrosine can be rapidly incorporated into proteins, exhibiting a metabolism that is distinct from its non-fluorinated counterpart. A study conducted on awake rats demonstrated that this compound showed a fast and almost quantitative incorporation into protein fractions of the cerebellum and cortex. The incorporation rates were significantly higher compared to other brain regions such as the striatum, where a lower fraction of unchanged tracer was detected, suggesting involvement in catecholamine metabolism via tyrosine hydroxylase activity .

Table 1: Biodistribution of 2-Fluoro-L-Tyrosine

The biodistribution data from various studies highlight the uptake of 2-Fluoro-L-tyrosine across different brain regions:

Brain Region% Injected Activity per Gram Tissue (%IA/g) at 30 min
Cerebellum0.75
Cortex0.70
Striatum0.50

This data indicates a homogeneous uptake across brain regions, emphasizing its potential as a tracer for assessing protein synthesis in vivo.

Clinical Applications

The unique properties of 2-Fluoro-L-tyrosine make it a promising candidate for PET imaging, particularly in oncology. Its ability to differentiate between tumor and normal tissue has been explored extensively. For instance, studies have shown that the uptake of fluorinated amino acids like 2-Fluoro-L-tyrosine correlates with tumor metabolism and can provide valuable diagnostic information in brain tumors .

Case Studies

  • Brain Tumor Imaging : In a clinical study involving pediatric patients with brain tumors, the uptake of fluorinated amino acids was assessed using PET scans. The results indicated that higher uptake values were associated with malignant lesions compared to benign conditions, supporting the utility of these tracers in clinical decision-making .
  • Abscess Detection : Another study investigated the differential uptake of various tracers in brain abscess models. The findings suggested that certain fluorinated compounds could selectively accumulate in areas of reactive astrocytosis, providing insights into inflammatory processes within the brain .

Q & A

Basic Research Questions

Q. How can researchers verify the chemical purity and structural integrity of 2-Fluoro-L-tyrosine hydrochloride?

  • Methodology : Use high-performance liquid chromatography (HPLC) to assess purity (≥95% as reported in some batches) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural features like the fluorine substitution and aromatic ring geometry. Mass spectrometry (MS) can validate molecular weight (C₉H₁₁ClFNO₃, ~247.6 g/mol). Cross-referencing with certified reference standards is critical for accuracy .

Q. What solvent systems are optimal for dissolving this compound, and how do solubility properties influence experimental design?

  • Methodology : The compound dissolves in polar aprotic solvents (e.g., DMF, DMSO) and ethanol, but limited solubility in aqueous buffers (e.g., PBS pH 7.2) necessitates solvent optimization. Pre-dissolve in DMSO for cell-based assays, ensuring final solvent concentrations remain non-toxic (<0.1%). For in vitro studies, test solubility gradients to avoid precipitation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Follow OSHA and EN 149 standards for personal protective equipment (PPE): safety goggles, gloves, and lab coats. Use fume hoods for weighing and handling dry powder to prevent inhalation. Store at -20°C in airtight, light-resistant containers. Dispose via approved waste facilities .

Advanced Research Questions

Q. How can researchers optimize the incorporation efficiency of this compound into protein labeling experiments?

  • Methodology : Use metabolic engineering in bacterial or eukaryotic systems, adjusting growth media (e.g., tyrosine-free) to force uptake of the fluorinated analog. Monitor incorporation via fluorescence spectroscopy or mass spectrometry. Control variables like incubation time, temperature, and concentration gradients to balance labeling efficiency with cellular toxicity .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to pH ranges (3–9) and temperatures (4°C to 37°C). Analyze degradation products via LC-MS and compare kinetics using Arrhenius modeling. Validate findings against literature, noting batch-specific variations in purity and storage history .

Q. How does fluorine substitution at the tyrosine aromatic ring impact enzymatic activity in kinase or phosphatase assays?

  • Methodology : Perform comparative kinetic assays using native tyrosine vs. This compound. Use X-ray crystallography or molecular docking simulations to assess steric and electronic effects of fluorine on enzyme-substrate interactions. Validate with mutagenesis studies targeting active-site residues .

Q. What interdisciplinary approaches are suitable for studying this compound in neurochemical pathways?

  • Methodology : Combine PET imaging (using ¹⁸F-labeled analogs) with microdialysis to track real-time neurotransmitter dynamics. Pair with transcriptomic profiling (RNA-seq) to identify downstream gene expression changes. Cross-validate findings using knockout animal models or siRNA-mediated gene silencing .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported fluorescence quantum yields of this compound?

  • Methodology : Standardize measurement conditions (e.g., excitation wavelength, solvent polarity, instrument calibration). Compare data across multiple spectrofluorometers and normalize against known fluorophores (e.g., quinine sulfate). Publish raw datasets and metadata to enable reproducibility audits .

Q. What statistical frameworks are recommended for analyzing dose-response curves in toxicity studies involving this compound?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA with post-hoc tests to compare treatment groups. Incorporate machine learning (e.g., random forest) to identify confounding variables like batch effects or solvent interactions .

Tables for Key Parameters

Parameter Recommended Conditions Evidence Source
Storage -20°C, desiccated, protected from light
Solubility (PBS pH 7.2) Limited; pre-dissolve in DMSO (<0.1% final)
HPLC Purity Threshold ≥95% (area under the curve)
Safety PPE Goggles, nitrile gloves, lab coat, fume hood

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